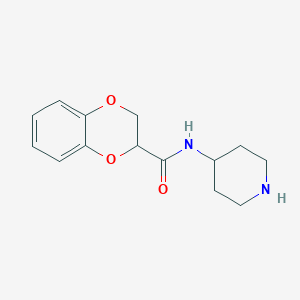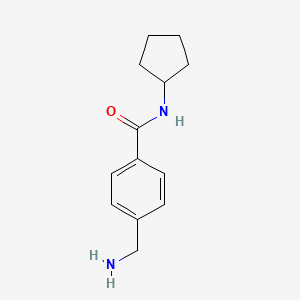
1-(3,3,3-Trifluoropropanoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3,3-Trifluoropropanoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid, also known as TFP-OH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. TFP-OH is a chiral molecule that exists in two enantiomeric forms and has a molecular weight of 307.3 g/mol.
Mechanism of Action
The mechanism of action of 1-(3,3,3-Trifluoropropanoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid involves the inhibition of enzymes by forming a covalent bond with the active site of the enzyme. This results in the disruption of the normal enzymatic activity, leading to a decrease in the production of neurotransmitters such as acetylcholine and dopamine. The inhibition of these enzymes has been shown to improve cognitive function and alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of several neurological disorders. This compound has also been reported to enhance neurogenesis, which is the process of generating new neurons in the brain. This effect has been linked to the improvement of cognitive function and the prevention of neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3,3,3-Trifluoropropanoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is its potent inhibitory activity against various enzymes, which makes it a promising lead compound for the development of novel therapeutic agents for neurological disorders. However, the synthesis of this compound is a complex and time-consuming process, which may limit its use in large-scale experiments. Additionally, the high cost of the starting materials and the low yield of the reaction may also pose a challenge for its widespread use.
Future Directions
There are several future directions for the research and development of 1-(3,3,3-Trifluoropropanoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid. One of the most promising areas is the development of this compound-based drugs for the treatment of neurological disorders. This involves the modification of the this compound structure to improve its pharmacokinetic and pharmacodynamic properties, such as its solubility, bioavailability, and selectivity. Another future direction is the investigation of the potential applications of this compound in material science, such as the synthesis of novel polymers and materials with unique properties.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its potent inhibitory activity against various enzymes, antioxidant, anti-inflammatory, and neuroprotective properties make it a promising lead compound for the development of novel therapeutic agents for neurological disorders. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 1-(3,3,3-Trifluoropropanoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid involves the condensation reaction between 3,3,3-trifluoropropanoyl chloride and octahydroindole-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. After completion of the reaction, the product is purified by column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
1-(3,3,3-Trifluoropropanoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, this compound has been proposed as a lead compound for the development of novel therapeutic agents for these diseases.
properties
IUPAC Name |
1-(3,3,3-trifluoropropanoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO3/c13-12(14,15)6-10(17)16-8-4-2-1-3-7(8)5-9(16)11(18)19/h7-9H,1-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGRGCHVFNVGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459993.png)


![N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B7460020.png)
![(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)


![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7460064.png)
![3-Methyl-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B7460066.png)

![3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7460078.png)

![2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7460095.png)